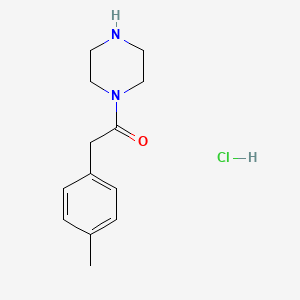
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Descripción general
Descripción
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride (MPPEH) is a synthetic compound that has been studied for its potential applications in scientific research. MPPEH is a derivative of piperazine, a cyclic compound that is commonly used in pharmaceuticals, and it has been used in various scientific experiments to study its effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Applications
- Hoechst 33258, a related compound, demonstrates specificity for AT-rich sequences in the minor groove of double-stranded B-DNA, highlighting its utility in fluorescent DNA staining for cell biology research, including chromosome analysis and flow cytometry. This application underscores the potential of related arylpiperazine derivatives in cellular and molecular biology research (Issar & Kakkar, 2013).
Pharmaceutical Applications and Metabolism
- Arylpiperazine derivatives have been studied for their clinical applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, indicating their significance in pharmacological research and the development of therapeutic agents (Caccia, 2007).
Drug Design and Receptor Targeting
- Studies on arylcycloalkylamines, including arylpiperazines, reveal their role in enhancing potency and selectivity for D2-like receptors, important for antipsychotic agents. This highlights the importance of arylpiperazine derivatives in drug design aimed at targeting specific receptors (Sikazwe et al., 2009).
Therapeutic Potential in Psychotic and Mood Disorders
- Lurasidone, an arylpiperazine derivative, demonstrates efficacy and safety in treating psychotic and mood disorders, illustrating the clinical relevance of arylpiperazine derivatives in developing novel antipsychotic drugs (Pompili et al., 2018).
Novel Opioid-like Compounds
- Research on MT-45, a novel psychoactive arylpiperazine derivative, provides insights into its opioid-like effects and potential for dependency, underscoring the importance of understanding the pharmacological properties of new arylpiperazine compounds (Siddiqi et al., 2015).
Piperazine Derivatives in Medicinal Chemistry
- Piperazine and its analogues exhibit a broad spectrum of pharmaceutical applications, demonstrating the versatility and significance of piperazine derivatives in medicinal chemistry and drug development (Mohammed et al., 2015).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNEBJHFZXFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)
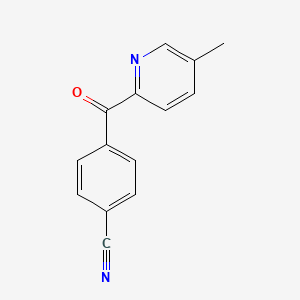

![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)

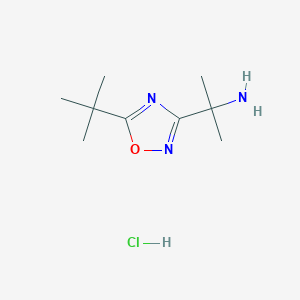
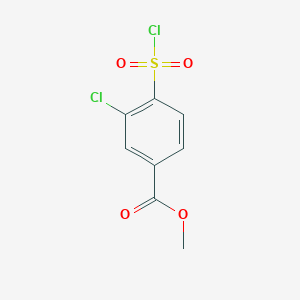
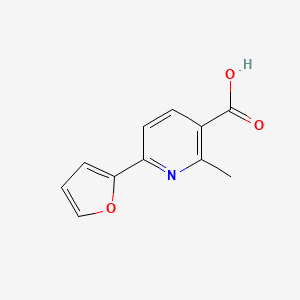

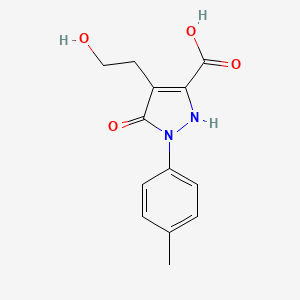

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)